Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate
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Overview
Description
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is an organic compound with the molecular formula C14H27ClO4 It is a methyl ester derivative of undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate typically involves the esterification of 11-chloro-10-(2-hydroxyethoxy)undecanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide (NaOH), ammonia (NH3), or thiols under basic conditions.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 11-hydroxy-10-(2-hydroxyethoxy)undecanoate derivatives.
Oxidation Reactions: Formation of 11-chloro-10-(2-oxoethoxy)undecanoate or 11-chloro-10-(2-carboxyethoxy)undecanoate.
Reduction Reactions: Formation of 11-chloro-10-(2-hydroxyethoxy)undecanol.
Scientific Research Applications
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate involves its interaction with specific molecular targets. The chlorine atom and hydroxyethoxy group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active acid form, which may further interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 11-chloro-10-(2-hydroxyethoxy)decanoate: Similar structure but with a shorter carbon chain.
Methyl 11-chloro-10-(2-hydroxyethoxy)dodecanoate: Similar structure but with a longer carbon chain.
Methyl 11-chloro-10-(2-hydroxyethoxy)nonanoate: Similar structure but with a shorter carbon chain.
Uniqueness
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is unique due to its specific carbon chain length, which influences its physical and chemical properties
Biological Activity
Methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derived from undecanoic acid, featuring a chlorine atom and a hydroxyethoxy group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Research indicates that compounds with similar structures can modulate signaling pathways involved in inflammation and immune responses, particularly through the inhibition of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in regulating cell growth and survival .
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of undecanoic acid derivatives. This compound exhibits significant antibacterial activity against various strains of bacteria. The compound's mechanism likely involves disrupting bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Effects
Research has shown that similar compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune disorders .
Case Studies and Research Findings
-
Antibacterial Activity :
- A study conducted on various long-chain fatty acid esters found that methyl undecanoate derivatives, including this compound, inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Anti-inflammatory Mechanisms :
- Cell Viability Assays :
Data Table: Biological Activities Summary
Properties
CAS No. |
918890-63-8 |
---|---|
Molecular Formula |
C14H27ClO4 |
Molecular Weight |
294.81 g/mol |
IUPAC Name |
methyl 11-chloro-10-(2-hydroxyethoxy)undecanoate |
InChI |
InChI=1S/C14H27ClO4/c1-18-14(17)9-7-5-3-2-4-6-8-13(12-15)19-11-10-16/h13,16H,2-12H2,1H3 |
InChI Key |
GXUNPHQQLLBWDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(CCl)OCCO |
Origin of Product |
United States |
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